molecular formula C12H9N3O3 B2498403 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione CAS No. 1225138-96-4

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione

Cat. No.: B2498403
CAS No.: 1225138-96-4
M. Wt: 243.222
InChI Key: RMLZRPMQOFIOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione is a heterocyclic compound that combines the structural features of oxadiazole and isoindole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both oxadiazole and isoindole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with isoindoline-1,3-dione in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Shares the oxadiazole moiety but lacks the isoindole structure.

    Isoindoline-1,3-dione: Contains the isoindole moiety but lacks the oxadiazole structure.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another heterocyclic compound with similar structural features.

Uniqueness

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione is unique due to the combination of oxadiazole and isoindole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-7-13-14-10(18-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLZRPMQOFIOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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